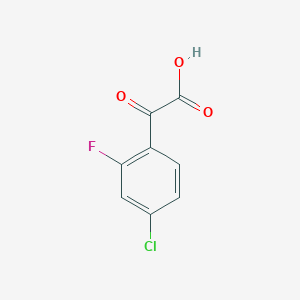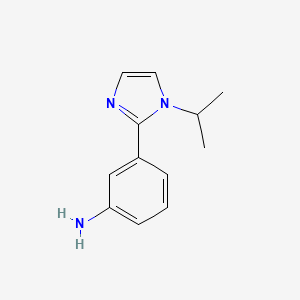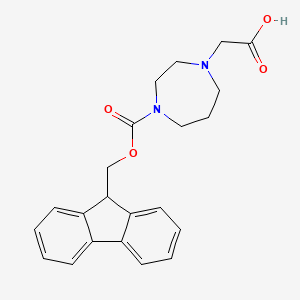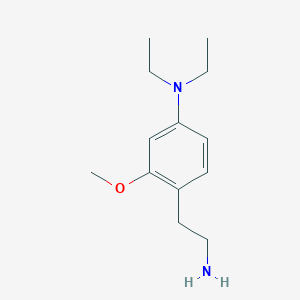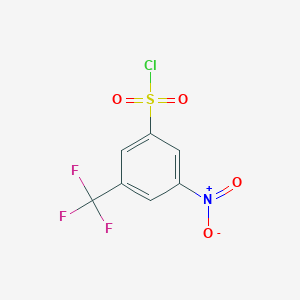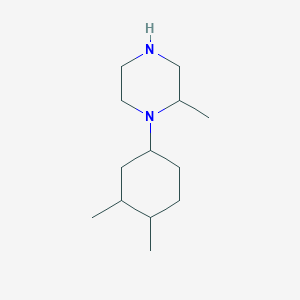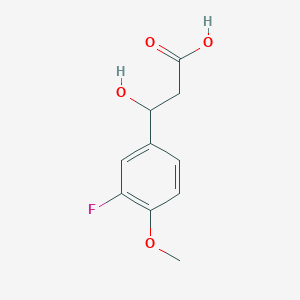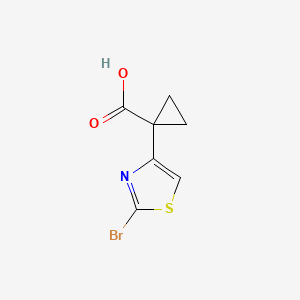
1-(2-Bromothiazol-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is a compound that features a thiazole ring, a cyclopropane ring, and a carboxylic acid group The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol and catalysts such as phosphorus pentasulfide .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
1-(2-Bromo-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The thiazole ring is a common scaffold in drug design due to its biological activity. .
Materials Science: The unique electronic properties of the thiazole ring make this compound a candidate for use in organic electronics and photovoltaic materials.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(2-bromo-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-bromo-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid include other thiazole derivatives and cyclopropane-containing compounds. Examples include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Cyclopropane Carboxylic Acid Derivatives: Compounds with similar structural features but different substituents on the cyclopropane ring.
The uniqueness of 1-(2-bromo-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid lies in its combination of a brominated thiazole ring with a cyclopropane carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6BrNO2S |
|---|---|
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
1-(2-bromo-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-9-4(3-12-6)7(1-2-7)5(10)11/h3H,1-2H2,(H,10,11) |
InChI-Schlüssel |
SQRTZWZVQBEZPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CSC(=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)

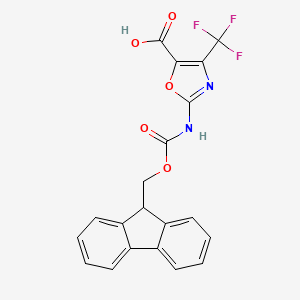
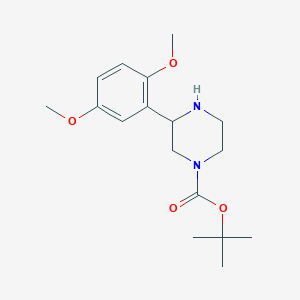
![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)

